molecular formula C10H7ClN2O3S B2411288 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid CAS No. 1266374-59-7

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid

Cat. No.: B2411288
CAS No.: 1266374-59-7
M. Wt: 270.69
InChI Key: LRBFYKOSSAUYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is a complex organic compound that features a thiazolidinone ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with thiazolidinone derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution: Formation of various substituted benzoic acid derivatives.

    Reduction: Formation of 2-amino-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid.

    Oxidation: Formation of sulfoxides or sulfones of the thiazolidinone ring.

Scientific Research Applications

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound.

    Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.

Uniqueness

2-chloro-5-{[(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid is unique due to its combination of a thiazolidinone ring with a chlorinated benzoic acid moiety, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-5-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-7-2-1-5(3-6(7)9(15)16)12-10-13-8(14)4-17-10/h1-3H,4H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBFYKOSSAUYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC(=C(C=C2)Cl)C(=O)O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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